2-(Trideuteriomethoxy)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-substituted benzoic acids, which includes 2-(Trideuteriomethoxy)benzoic acid, can be complex. A study analyzed the gas-phase neighboring group participation effect to differentiate ortho-substituted benzoic acid/ester derivatives . Another study discussed the synthesis of 2-benzoylbenzoic acid, which could provide insights into the synthesis of 2-substituted benzoic acids .Chemical Reactions Analysis
The chemical reactions of 2-substituted benzoic acids, including this compound, can be complex. A study analyzed the ortho effect, using the acidity of eleven 2-substituted benzoic acids as a sample . Another study discussed the fundamentals of volumetric chemical analysis, acid/base equilibria, and titrations .Safety and Hazards
Future Directions
Recent advances in the synthesis of benzothiazole compounds related to green chemistry have been discussed . The future development trend and prospect of the synthesis of benzothiazoles were anticipated . Another study discussed modern trends in the chemistry of 2-amino and 2-mercapto substituted benzothiazoles .
Mechanism of Action
Target of Action
It is structurally similar to benzoic acid, which is known to have antimicrobial properties and is widely used as a food preservative .
Mode of Action
Benzoic acid, a related compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid . As the sodium salt form, sodium benzoate, it is used as a treatment for urea cycle disorders due to its ability to bind amino acids, leading to the excretion of these amino acids and a decrease in ammonia levels .
Biochemical Pathways
Benzoic acid and its derivatives are known to be involved in the shikimate pathway for the biosynthesis of phenolic acids .
Pharmacokinetics
The related compound, benzoic acid, is known to be metabolized in the liver, where it is conjugated to glycine and excreted as hippuric acid .
Result of Action
Related compounds such as benzoic acid are known to have antimicrobial properties and are used as food preservatives .
Action Environment
Factors such as temperature and pressure can affect the physical and chemical properties of similar compounds .
Biochemical Analysis
Biochemical Properties
2-(Trideuteriomethoxy)benzoic acid plays a role in biochemical reactions, particularly in the synthesis of phenolic compounds . It interacts with enzymes such as trypsin, lipase, and amylase in the jejunum . The nature of these interactions involves the conversion of the compound into various intermediates, contributing to different metabolic pathways .
Cellular Effects
The effects of this compound on cells and cellular processes are complex. It influences cell function by participating in various biochemical reactions. It can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its role in enzyme activation or inhibition . It exerts its effects at the molecular level through binding interactions with biomolecules, leading to changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the biosynthesis of phenolic compounds, which is part of the shikimate and phenylpropanoid pathways . It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-(trideuteriomethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H,9,10)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUJQPXNXACGAN-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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